molecular formula C21H28N2O3 B1668317 Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester CAS No. 110530-07-9

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester

Cat. No. B1668317
M. Wt: 356.5 g/mol
InChI Key: UWHWYEUAWUNYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester is a bioactive chemical.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Carbanilic acid derivatives are used as intermediates in chemical synthesis. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is crucial in synthesizing apixaban, an anticoagulant. X-ray powder diffraction data of this compound have been reported, highlighting its purity and structure (Wang et al., 2017).

Pharmacological Applications

  • Some carbanilic acid derivatives have been studied for their effects on smooth muscle. For instance, carbanilic local anesthetic pentacaine and its derivatives were found to relax smooth muscle and attenuate spontaneous contractions in the guinea-pig stomach, indicating potential antiulcer activity (Mai et al., 1996).

Molecular Modification for Drug Development

  • Carbetapentane, a compound structurally related to carbanilic acid derivatives, has been studied for its binding to sigma sites, indicating potential applications as an antitussive, anticonvulsant, and spasmolytic agent. The study involved modifying carbetapentane analogs to evaluate binding and selectivity, demonstrating the importance of structural modifications in drug development (Calderon et al., 1994).

Agrochemical Applications

  • Derivatives like desmedipham (a related compound) have been used in agrochemistry, particularly for weed control in crops like sunflowers and sugarbeets. These compounds control broadleaf weeds by inhibiting Photosystem II and have been studied for their effects on crop yields and photosynthetic activity (Anderson & Arnold, 1984).

Chemical Reactions and Synthetic Methods

  • Carbanilic acid derivatives have been involved in various chemical reactions, such as the regiospecific conversion of N-methyl- and N-ethyl-aniline into ortho-substituted derivatives using carbon dioxide, showcasing their utility in synthetic organic chemistry (Katritzky et al., 1986).

properties

CAS RN

110530-07-9

Product Name

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C21H28N2O3/c1-4-22(5-2)15-16-26-21(24)23(18-11-8-7-9-12-18)19-13-10-14-20(17-19)25-6-3/h7-14,17H,4-6,15-16H2,1-3H3

InChI Key

UWHWYEUAWUNYMZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC

Appearance

Solid powder

Other CAS RN

110530-07-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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